molecular formula C12H10ClNO B1601257 2-(2-Chlorophenoxy)aniline CAS No. 56966-47-3

2-(2-Chlorophenoxy)aniline

Cat. No. B1601257
CAS RN: 56966-47-3
M. Wt: 219.66 g/mol
InChI Key: KSDCPEXSRBLIRA-UHFFFAOYSA-N
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Description

“2-(2-Chlorophenoxy)aniline” is an organic compound with the molecular formula C12H10ClNO . It’s a derivative of aniline, which is an organic compound with the formula C6H5NH2 . Aniline is a precursor to many industrial chemicals, and its main use is in the manufacture of precursors to polyurethane .


Synthesis Analysis

The synthesis of anilines, including “2-(2-Chlorophenoxy)aniline”, involves various methods and applications. The process includes reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates . A specific synthetic route for “2-(2-Chlorophenoxy)aniline” involves the reaction of 1-chloro-2-(2-nitrophenoxy)benzene .


Molecular Structure Analysis

The molecular structure of “2-(2-Chlorophenoxy)aniline” is characterized by an amine group attached to a benzene ring, which is further connected to a chlorophenoxy group . The exact mass of the molecule is 219.045090 Da .

Scientific Research Applications

  • Electrocatalytic CO2 Reduction

    • Field : Materials Chemistry
    • Application : Aniline assists tin oxide (SnO2) in the electrocatalytic reduction of CO2 to formic acid (HCOOH) .
    • Method : An aniline-modified tin oxide composite catalyst was constructed and applied to the electrocatalytic CO2 reduction. The aniline forms a thin amorphous organic layer on the exterior of oxidized carbon nanotubes (OCNTs), which anchors tin oxide nanoparticles and improves the stability of the composite electrocatalysts .
    • Results : The catalyst delivered an excellent HCOOH faradaic efficiency (FE HCOOH) of 96% at −1.43 V (vs. RHE) with a satisfactory HCOOH partial current density (jHCOOH) of 166 mA cm−2 at −1.83 V in a flow cell .
  • Wastewater Treatment

    • Field : Environmental Science and Pollution Research
    • Application : Aniline is used in the electrochemical oxidation process to degrade aniline-containing wastewater .
    • Method : The electrochemical oxidation process with Ti/RuO2 as the anode has been used to degrade aniline-containing wastewater on a laboratory scale .
    • Results : The results showed that Cl− addition in the electrolyte is essential to promote aniline degradation efficiency and avoid the anode being passivated .
  • Antifungal Activity

    • Field : Organic Chemistry
    • Application : 2-anilino-1,4-naphthoquinones have been synthesized and studied for their antifungal activity .
    • Method : The exact method of synthesis and application is not detailed in the available information .
    • Results : The results of the study are not provided in the available information .
  • Dyeing Performance

    • Field : Textile Chemistry
    • Application : 2-(2-Chlorophenoxy)aniline is used in the synthesis of novel bis azo dyes derived from benzidine . These dyes are used as synthetic colorants in textile, printing, paper manufacturing, etc .
    • Method : Benzidine was coupled with ethyl cyanoacetate, and malononitrile, to give azo‐hydrazo products which in turn were cyclized by using hydrazine and phenyl hydrazine to give 4,4’‐([1,1’‐biphenyl]‐ 4,4’‐diylbis(hydrazin‐2‐yl‐1‐ylidene))bis pyrazole derivatives .
    • Results : The examination of 0.1 M NaOH and 0.1 M HCl in DMF revealed that the λmax of the synthesized dyes are quite sensitive to pH variation and slightly affected by the coupler moieties .
  • Synthesis of α-Aminophosphonates

    • Field : Organic Chemistry
    • Application : 2-(2-Chlorophenoxy)aniline is used in the synthesis of α-aminophosphonates . These compounds have numerous applications in medicinal, bioorganic, agriculture, and organic chemistry .
    • Method : A one-pot three-component reaction (Kabachnik-Fields reaction) of amine (4- (4-chlorophenoxy)aniline), aldehydes, and diethyl phosphite using catalyst, SiO2-ZnBr2 under solvent-free conditions .
    • Results : The catalyst, SiO2-ZnBr2 afforded good yields of products in all the methods in the range of 85–97% .

properties

IUPAC Name

2-(2-chlorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDCPEXSRBLIRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502873
Record name 2-(2-Chlorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenoxy)aniline

CAS RN

56966-47-3
Record name 2-(2-Chlorophenoxy)benzenamine
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URL https://commonchemistry.cas.org/detail?cas_rn=56966-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chlorophenoxy)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-chlorophenoxy)aniline
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Synthesis routes and methods

Procedure details

A solution of 2-chloro-(2-nitrophenoxy)benzene (5.00 g) in tetrahydrofuran (100 mL) was shaken in a Parr Hydrogenator over Raney nickel at 5 psi hydrogen at room temperature for 4 hours. The catalyst was filtered from the reaction, and the solution was evaporated under vacuum to a yellowish oil which crystallized on standing. The solid was crushed, suspended in hexane and filtered to yield the title compound as a light orange solid. Mp: 44°-45° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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